molecular formula C10H15N3OS B2613181 3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole CAS No. 2097903-86-9

3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole

Cat. No.: B2613181
CAS No.: 2097903-86-9
M. Wt: 225.31
InChI Key: YWXTZPZQVYNRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole ring followed by the introduction of the cyclopropyl and methoxypyrrolidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biological processes or as a potential therapeutic agent. In medicine, it is investigated for its pharmacological properties, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and physiological responses. Detailed studies on the molecular mechanisms are essential to understand its full potential and optimize its use in various applications.

Comparison with Similar Compounds

3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole can be compared with other similar compounds, such as other thiadiazoles or heterocyclic compounds containing sulfur and nitrogen. These comparisons highlight its unique structural features and properties. Similar compounds may include 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,5-thiadiazoles. Each of these compounds has distinct characteristics and applications, making this compound a valuable addition to the family of heterocyclic compounds.

Properties

IUPAC Name

3-cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-14-8-4-5-13(6-8)10-11-9(12-15-10)7-2-3-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXTZPZQVYNRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=NC(=NS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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